molecular formula C6H4ClF2NO2S B14073942 2-(Difluoromethyl)pyridine-3-sulfonyl chloride

2-(Difluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B14073942
M. Wt: 227.62 g/mol
InChI Key: WWYXZDSAJWMXKP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with difluoromethylating agents. One common method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out by adding phosphorus pentachloride to a solution containing pyridine-3-sulfonic acid in a stepwise manner, ensuring that the amount of phosphorus pentachloride is less than one molar equivalent relative to the pyridine-3-sulfonic acid .

Industrial Production Methods

For industrial production, the process is optimized to reduce byproduct formation and increase yield. The reaction mixture is subjected to distillation under reduced pressure to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an alcohol would yield a sulfonate ester, while reaction with an amine would produce a sulfonamide.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonate esters or sulfonamides. The difluoromethyl group enhances the reactivity of the compound, making it a useful reagent in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of both the difluoromethyl group and the sulfonyl chloride group. This combination makes it highly reactive and versatile in various chemical reactions, particularly in the formation of gem-difluoroolefins and other fluorinated compounds .

Properties

Molecular Formula

C6H4ClF2NO2S

Molecular Weight

227.62 g/mol

IUPAC Name

2-(difluoromethyl)pyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H4ClF2NO2S/c7-13(11,12)4-2-1-3-10-5(4)6(8)9/h1-3,6H

InChI Key

WWYXZDSAJWMXKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)S(=O)(=O)Cl

Origin of Product

United States

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